(+)-LSD tartrate, or lysergic acid diethylamide tartrate, is a semi-synthetic compound derived from lysergic acid. It is primarily known for its psychoactive properties and is classified as a hallucinogen. This compound is characterized by its complex molecular structure, which includes a bicyclic indole ring system and a diethylamide group. The tartrate salt form is often used in research due to its stability and solubility in aqueous solutions.
The primary source of lysergic acid, the precursor to (+)-LSD tartrate, is the ergot fungus (Claviceps purpurea), which grows on rye and other grains. The synthesis of (+)-LSD tartrate can be achieved through various chemical methods, including total synthesis and extraction from natural sources.
(+)-LSD tartrate is classified under the following categories:
The synthesis of (+)-LSD tartrate involves several complex steps, typically starting from lysergic acid. Various synthetic routes have been developed over the years, including:
One notable synthetic route involves the use of palladium-catalyzed reactions, such as the Heck reaction, to form key intermediates that lead to the final product. For example, palladium(0) facilitates olefin insertion and carbon-carbon bond formation, which are critical in constructing the tetracyclic structure of lysergic acid .
The molecular structure of (+)-LSD tartrate can be described as follows:
The compound exhibits stereoisomerism due to the presence of chiral centers in its structure, which contributes to its pharmacological effects.
(+)-LSD tartrate undergoes various chemical reactions that can be exploited for analytical purposes:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to quantify (+)-LSD tartrate in biological samples or illicit preparations. These methods often involve specific mobile phases and detection wavelengths tailored for optimal separation and identification .
The mechanism of action of (+)-LSD tartrate primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding:
Research indicates that the effects of (+)-LSD tartrate are dose-dependent and can vary significantly among individuals based on genetic factors and previous exposure to hallucinogens
(+)-LSD tartrate has several applications beyond recreational use:
(+)-Lysergic acid diethylamide tartrate ((+)-LSD tartrate) originated from systematic investigations into ergot alkaloids. Swiss chemist Albert Hofmann at Sandoz Laboratories first synthesized LSD in 1938 while studying lysergic acid derivatives for potential analeptics (respiratory stimulants). The psychoactive properties were discovered accidentally in 1943 when Hofmann absorbed a trace amount during re-synthesis, experiencing unprecedented perceptual alterations [1] [4]. This discovery positioned LSD as the prototypical serotonergic psychedelic, differing structurally from earlier plant-derived hallucinogens like mescaline.
Sandoz marketed LSD tartrate under the trade name Delysid starting in 1947, providing ampules to researchers for experimental psychiatry. Its molecular architecture—comprising an indole ring system with asymmetric carbons at positions 5 and 8—allowed four stereoisomers. Only the d-isomer ((+)-LSD) demonstrated psychoactive properties due to its precise fit at serotonin receptors [2] [7]. Throughout the 1950s–1960s, nearly 10,000 scientific publications explored LSD derivatives, though none matched (+)-LSD’s potency or unique effect profile [2].
Table 1: Key Historical Milestones in LSD Research
Year | Event | Significance |
---|---|---|
1938 | Initial synthesis by Albert Hofmann | Part of ergot alkaloid screening program |
1943 | Accidental discovery of psychoactive effects | First recorded LSD "trip" (Bicycle Day, April 19) |
1947 | Sandoz markets Delysid (LSD tartrate) | Enables global psychiatric research |
1965 | Termination of Sandoz production | Response to recreational diversion and regulatory pressure |
(+)-LSD tartrate became indispensable for characterizing serotonin (5-hydroxytryptamine, 5-HT) neurotransmission. Radioligand binding studies in the 1970s–1980s utilized [³H]-LSD to map receptor distributions, revealing:
LSD’s ability to activate distinct intracellular cascades unlike serotonin—termed "functional selectivity"—was pivotal. While both ligands bound 5-HT₂ₐ receptors, LSD preferentially activated phospholipase A₂ over Gq-mediated pathways, explaining its unique capacity to alter cognition without merely mimicking serotonin [10]. Mechanistic studies further revealed that LSD modulated cortical gene expression within 90 minutes of administration, inducing:
Table 2: LSD’s Receptor Affinity Profile
Receptor Type | Affinity (Kd) | Primary Signaling Effect | Functional Role |
---|---|---|---|
5-HT₂ₐ | 1–3 nM | Phospholipase A₂ activation | Hallucinogenesis, cortical integration |
5-HT₁ₐ | 4–6 nM | cAMP inhibition | Mood modulation, anxiety reduction |
Dopamine D₂ | 20–30 nM | cAMP inhibition | Psychomotor activation |
Cultural stigmatization halted LSD research by the 1970s, but 21st-century neuroscience revived interest using rigorous methodologies. Critical shifts included:
Recent FDA designation of MM120 (a tartrate formulation) as a Breakthrough Therapy for generalized anxiety disorder (2024) validated renewed biomedical interest. Key studies underpinning this shift:
Table 3: Modern Clinical Applications Under Investigation
Condition | Study Design | Key Finding | Mechanistic Insight |
---|---|---|---|
Generalized Anxiety | Phase II double-blind (2023) | FDA breakthrough status (2024) | DMN modulation, ego dissolution |
Alcohol Use Disorder | Meta-analysis (2015) | 50% abstinence at 1 year post-single dose | Disruption of addictive neural circuits |
Cluster Headaches | Observational studies | Reduced attack frequency | Vasoconstrictive/neural anti-inflammatory |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1